Cas no 101860-74-6 (4H-1-Benzopyran-4-one, 7-chloro-)
4H-1-Benzopyran-4-one, 7-chloro- Chemical and Physical Properties
Names and Identifiers
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- 4H-1-Benzopyran-4-one, 7-chloro-
- 7-chlorochromen-4-one
- BS-19128
- 101860-74-6
- DTXSID60434847
- CS-0207912
- 7-chloro-4h-1-benzopyran-4-one
- 7-Chloro-4H-chromen-4-one
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- Inchi: 1S/C9H5ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
- InChI Key: JQQABSXUHNBEPB-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=COC=2C=1)=O
Computed Properties
- Exact Mass: 179.99785
- Monoisotopic Mass: 179.9978071g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
- LogP: 2.44640
4H-1-Benzopyran-4-one, 7-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AA07271-1g |
7-Chlorochromen-4-one |
101860-74-6 | 98% | 1g |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AA07271-5g |
7-Chlorochromen-4-one |
101860-74-6 | 98% | 5g |
$499.00 | 2024-04-20 | |
| A2B Chem LLC | AA07271-10g |
7-Chlorochromen-4-one |
101860-74-6 | 98% | 10g |
$825.00 | 2024-04-20 | |
| A2B Chem LLC | AA07271-25g |
7-Chlorochromen-4-one |
101860-74-6 | 98% | 25g |
$1642.00 | 2024-04-20 |
4H-1-Benzopyran-4-one, 7-chloro- Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4H-1-Benzopyran-4-one, 7-chloro-
Professional Introduction to 4H-1-Benzopyran-4-one, 7-chloro (CAS No. 101860-74-6)
4H-1-Benzopyran-4-one, 7-chloro, identified by the Chemical Abstracts Service Number (CAS No.) 101860-74-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic lactone derivative has garnered attention due to its structural complexity and its potential applications in medicinal chemistry. The presence of a chloro substituent at the 7-position of the benzopyranone core introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The benzopyranone scaffold is a privileged structure in drug discovery, renowned for its prevalence in natural products and pharmacologically active compounds. Specifically, 4H-1-Benzopyran-4-one, 7-chloro exhibits characteristics that make it particularly interesting for further derivatization. The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions that can be exploited to introduce diverse functional moieties. This property has been leveraged in synthetic strategies aimed at generating libraries of compounds for high-throughput screening.
In recent years, there has been a surge in research focusing on heterocyclic compounds as therapeutic agents. Among these, benzopyranones have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The 7-chloro derivative of 4H-1-benzopyran-4-one is no exception, with studies suggesting its utility in modulating biological pathways relevant to disease progression.
One of the most compelling aspects of 4H-1-Benzopyran-4-one, 7-chloro is its versatility as a synthetic intermediate. Researchers have demonstrated its use in constructing more complex molecules through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations allow for the introduction of aryl or amino groups at strategic positions within the benzopyranone core, thereby tuning the pharmacological profile of the resulting derivatives.
Recent advances in computational chemistry have further enhanced the understanding of how structural modifications influence the biological activity of benzopyranone derivatives. Molecular modeling studies on 4H-1-Benzopyran-4-one, 7-chloro have provided insights into its potential binding modes with biological targets. These insights are crucial for rational drug design, enabling chemists to predict and optimize the properties of new analogs with greater precision.
The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors targeting enzymes involved in cancer metabolism. Benzopyranones have emerged as a viable class of inhibitors due to their ability to interact with key residues within enzyme active sites. The 7-chloro substituent in 4H-1-Benzopyran-4-one plays a pivotal role in this interaction by enhancing binding affinity through electrostatic and hydrophobic interactions.
In addition to its applications in drug discovery, 4H-1-Benzopyran-4-one, 7-chloro has found utility in materials science. Its rigid aromatic framework makes it a candidate for designing organic semiconductors and ligands for metal-catalyzed reactions. The chloro group also serves as a handle for further functionalization, allowing chemists to tailor the material properties for specific applications.
The synthesis of 4H-1-Benzopyran-4-one, 7-chloro typically involves multi-step organic transformations starting from readily available precursors. One common route involves the condensation of resorcinol derivatives with β-ketoesters followed by cyclization under acidic conditions. Subsequent chlorination using reagents such as phosphorus oxychloride (POCl₃) yields the desired product with high regioselectivity.
Quality control and characterization of CAS No. 101860-74-6 are critical to ensuring its suitability for pharmaceutical applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm structural integrity and purity. These methods provide detailed information about the compound's molecular structure and chemical environment.
The growing interest in natural product-inspired scaffolds has also spurred research into biocatalytic approaches for synthesizing benzopyranones. Enzymes such as cytochrome P450 monooxygenases have been harnessed to introduce functional groups at specific positions within the benzopyranone core under mild conditions. This green chemistry approach aligns with the industry's push toward sustainable synthetic methodologies.
In conclusion,4H-1-Benzopyran-4-one, 7-chloro (CAS No. 101860-74-6) represents a versatile and promising compound with applications spanning pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable building block for developing novel bioactive molecules and functional materials. As research continues to uncover new synthetic strategies and biological functions associated with this scaffold,7-chloro-substituted benzopyranones are poised to remain at the forefront of chemical innovation.